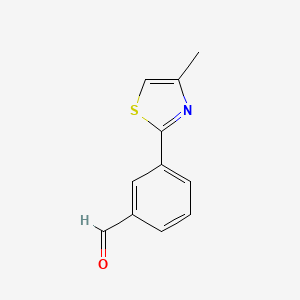
3-(4-Methyl-1,3-thiazol-2-yl)benzaldehyd
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(4-Methyl-1,3-thiazol-2-yl)benzaldehyde is an organic compound that belongs to the class of thiazole derivatives. Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring. This particular compound is characterized by the presence of a benzaldehyde group attached to the thiazole ring, which imparts unique chemical and biological properties.
Wissenschaftliche Forschungsanwendungen
3-(4-Methyl-1,3-thiazol-2-yl)benzaldehyde has a wide range of applications in scientific research:
Wirkmechanismus
Target of Action
Thiazole derivatives have been found to exhibit a broad range of biological activities, including antimicrobial, antiretroviral, antifungal, anticancer, antidiabetic, anti-inflammatory, anti-alzheimer, antihypertensive, antioxidant, and hepatoprotective activities .
Mode of Action
For instance, some thiazole derivatives have been found to interact with topoisomerase II, resulting in DNA double-strand breaks and ultimately, cell death .
Biochemical Pathways
Thiazole derivatives are known to affect a variety of biochemical pathways due to their broad spectrum of biological activities .
Result of Action
Thiazole derivatives have been associated with a variety of biological effects, including antimicrobial, antiretroviral, antifungal, anticancer, antidiabetic, anti-inflammatory, anti-alzheimer, antihypertensive, antioxidant, and hepatoprotective activities .
Biochemische Analyse
Biochemical Properties
They can act as antioxidants, analgesics, anti-inflammatory agents, antimicrobials, antifungals, antivirals, diuretics, anticonvulsants, neuroprotective agents, and antitumor or cytotoxic drug molecules .
Cellular Effects
Thiazole derivatives have been shown to have diverse biological activities, including antimicrobial, antiretroviral, antifungal, anticancer, antidiabetic, anti-inflammatory, anti-Alzheimer, antihypertensive, antioxidant, and hepatoprotective activities .
Molecular Mechanism
Thiazoles are known to exert their effects at the molecular level, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
Thiazoles are known for their stability and long-term effects on cellular function observed in in vitro or in vivo studies .
Dosage Effects in Animal Models
Thiazoles have been studied in animal models for their potential therapeutic effects and toxicity .
Metabolic Pathways
Thiazoles are known to interact with various enzymes and cofactors, and can affect metabolic flux or metabolite levels .
Transport and Distribution
Thiazoles are known to interact with various transporters and binding proteins .
Subcellular Localization
Thiazoles are known to be directed to specific compartments or organelles based on their targeting signals or post-translational modifications .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Methyl-1,3-thiazol-2-yl)benzaldehyde typically involves the condensation of 2-aminothiophenol with an appropriate aldehyde under acidic or basic conditions. One common method is the cyclization of 2-aminothiophenol with aldehydes in the presence of a catalyst such as diethylsilane and 1,5-diazabicyclo[4.3.0]non-5-ene (DBN) at high pressure . This method yields various benzothiazole derivatives, including 3-(4-Methyl-1,3-thiazol-2-yl)benzaldehyde, in good yields.
Industrial Production Methods
Industrial production of 3-(4-Methyl-1,3-thiazol-2-yl)benzaldehyde may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, green chemistry approaches, such as the use of environmentally benign solvents and catalysts, are increasingly being adopted in industrial settings .
Analyse Chemischer Reaktionen
Types of Reactions
3-(4-Methyl-1,3-thiazol-2-yl)benzaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The thiazole ring can undergo electrophilic substitution reactions, such as halogenation or nitration.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Electrophilic substitution reactions often require catalysts such as iron(III) chloride (FeCl₃) or aluminum chloride (AlCl₃).
Major Products Formed
Oxidation: 3-(4-Methyl-1,3-thiazol-2-yl)benzoic acid.
Reduction: 3-(4-Methyl-1,3-thiazol-2-yl)benzyl alcohol.
Substitution: Various substituted thiazole derivatives depending on the electrophile used.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Benzothiazole: A parent compound with a similar structure but lacking the aldehyde group.
2-Aminothiazole: Another thiazole derivative with an amino group instead of an aldehyde group.
4-Methylthiazole: A simpler thiazole derivative with a methyl group at the 4-position.
Uniqueness
3-(4-Methyl-1,3-thiazol-2-yl)benzaldehyde is unique due to the presence of both the thiazole ring and the benzaldehyde group, which confer distinct chemical reactivity and biological activity.
Eigenschaften
IUPAC Name |
3-(4-methyl-1,3-thiazol-2-yl)benzaldehyde |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9NOS/c1-8-7-14-11(12-8)10-4-2-3-9(5-10)6-13/h2-7H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FXLGEJZKQNINNW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CSC(=N1)C2=CC=CC(=C2)C=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9NOS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
203.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![3-methyl-6-phenyl-N-propylimidazo[2,1-b][1,3]thiazole-2-carboxamide](/img/structure/B2467737.png)
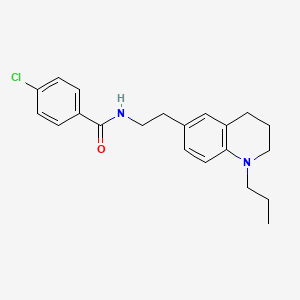
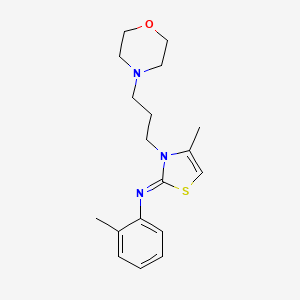
![N-(4-methylbenzo[d]thiazol-2-yl)-1-(3-nitrobenzyl)-6-oxo-1,6-dihydropyridine-3-carboxamide](/img/structure/B2467743.png)
![N-(9,10-dioxo-9,10-dihydroanthracen-2-yl)-4-[(3-methylpiperidin-1-yl)sulfonyl]benzamide](/img/structure/B2467744.png)
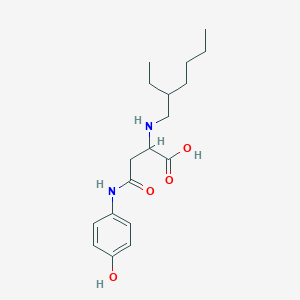
![6-(2,4-dichlorophenyl)-3-phenyl-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine](/img/structure/B2467748.png)
![N-[(4-methylphenyl)methyl]-2-({4-oxo-6-[(1,2,3,4-tetrahydroisoquinolin-2-yl)methyl]-4H-pyran-3-yl}oxy)acetamide](/img/structure/B2467750.png)
![7-hydroxy-3-(4-methoxyphenyl)-4-methyl-8-[(4-methylpiperazin-1-yl)methyl]-2H-chromen-2-one](/img/structure/B2467751.png)
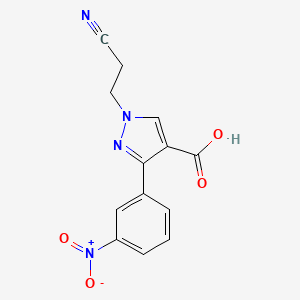
![N-[2-methoxy-2-(thiophen-3-yl)ethyl]-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B2467756.png)
![N-(2-(6-(furan-2-yl)-1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)-4-(trifluoromethyl)benzenesulfonamide](/img/structure/B2467757.png)
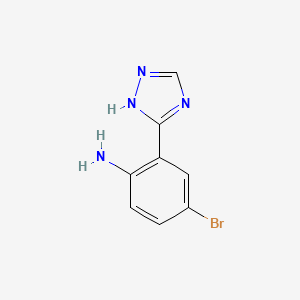
![2-Methyl-5,6,7,8-tetrahydropyrido[3,2-d]pyrimidine 2,2,2-trifluoroacetate](/img/structure/B2467759.png)
